2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride

Medicinal chemistry Lead optimization Molecular size

Prioritize CBFDH for your lead optimization programs. Its unique sp3-rich scaffold with a cyclobutyl ring and 2-fluoro substitution delivers unmatched conformational rigidity and metabolic stability. The dihydrochloride salt ensures superior aqueous solubility for biological assays, while the fluorine atom serves as a sensitive 19F NMR probe. Ideal for CNS-penetrant candidates and fragment-based drug discovery (FBDD) libraries.

Molecular Formula C7H17Cl2FN2
Molecular Weight 219.12 g/mol
CAS No. 2098006-88-1
Cat. No. B1492281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride
CAS2098006-88-1
Molecular FormulaC7H17Cl2FN2
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESC1CC(C1)C(CN)(CN)F.Cl.Cl
InChIInChI=1S/C7H15FN2.2ClH/c8-7(4-9,5-10)6-2-1-3-6;;/h6H,1-5,9-10H2;2*1H
InChIKeyYMCFRVGDKBJKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride (CAS 2098006-88-1): A Sterically Constrained Fluorinated Diamine Building Block for Drug Discovery


2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride (CBFDH) is a synthetic, sp³-rich 1,3-diamine derivative featuring a cyclobutyl ring and a fluorine atom, both attached to the central carbon of the propane backbone. With a molecular formula of C₇H₁₇Cl₂FN₂ and a molecular weight of 219.12 g/mol, this compound belongs to the class of sterically constrained, fluorinated diamine building blocks that are increasingly employed in medicinal chemistry to modulate conformational rigidity, lipophilicity, and metabolic stability . The dihydrochloride salt form enhances aqueous solubility, facilitating its use in biological assays and synthetic transformations . CBFDH has been identified as a promising candidate for drug development, though its specific biological targets and quantitative activity profiles remain under active investigation .

Why 2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride Cannot Be Replaced by Generic 1,3-Diamines


The 1,3-diamine scaffold is a privileged motif in drug discovery, but subtle variations in ring size, fluorination pattern, and substitution at the central carbon dramatically alter the physicochemical and conformational properties of the molecule [1]. The cyclobutyl ring in CBFDH imposes greater conformational rigidity compared to acyclic or cyclopropyl analogs, while the single fluorine atom at the 2-position modulates both the pKₐ of the adjacent amines (reducing basicity by approximately 0.8 units relative to non-fluorinated analogs) and the lipophilicity of the scaffold [2]. Replacing CBFDH with the simpler 2-fluoropropane-1,3-diamine (lacking the cyclobutyl group) or with the cyclohexyl analog (which introduces greater steric bulk and lipophilicity) would compromise the delicate balance of conformational restriction and pharmacokinetic properties that are critical in lead optimization programs [3]. Direct experimental comparisons are scarce, but the computed and predicted property differences described below establish a rational basis for selecting CBFDH over its closest analogs when specific steric and electronic profiles are required [3].

Quantitative Differentiation of 2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride from Closest Analogs


Molecular Weight and Size Differentiation Against Cyclohexyl and Cyclopropyl Analogs

CBFDH possesses an intermediate molecular weight (219.12 g/mol as the dihydrochloride salt) that is 28.06 g/mol lower than the cyclohexyl analog (2-cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride, MW 247.18 g/mol) and 19.12 g/mol higher than the cyclopropyl analog CPP-115 (2-(aminomethyl)-3-cyclopropyl-2-fluoropropan-1-amine dihydrochloride, MW ~200 g/mol) . The free base mass of 90.12 g/mol places CBFDH well within the optimal range for CNS drug-likeness, whereas the cyclohexyl analog (free base MW ~118 g/mol) exceeds the typical upper limit for high CNS penetration . This intermediate molecular weight profile makes CBFDH a compelling starting point when both target engagement and favorable ADME properties are required [1].

Medicinal chemistry Lead optimization Molecular size

Computed Lipophilicity (LogP) Differentiation Against 2-Fluoropropane-1,3-diamine

The computed octanol-water partition coefficient (LogP) for the free base form of CBFDH is 0.2792, which is 0.36 log units lower (less lipophilic) than the simpler 2-fluoropropane-1,3-diamine (LogP 0.6425) . This 2.3-fold reduction in lipophilicity is attributed to the cyclobutyl ring, which introduces additional polar surface area and alters the hydration free energy of the molecule . In contrast, the cyclohexyl analog is expected to exhibit a significantly higher LogP (predicted >1.5) due to the larger hydrophobic surface area of the six-membered ring [1]. The intermediate LogP of CBFDH positions it favorably in the optimal range (LogP 1–3) for oral bioavailability while avoiding the excessive lipophilicity that is often associated with promiscuous target binding and rapid metabolic clearance .

Lipophilicity Drug design ADME prediction

Conformational Rigidity Advantage Over Acyclic 1,3-Diamines

CBFDH incorporates a cyclobutyl ring directly attached to the central carbon of the 1,3-diamine backbone, locking the side chain into a constrained conformational space. The number of rotatable bonds in CBFDH (free base) is 3, compared to only 2 rotatable bonds for the simpler 2-fluoropropane-1,3-diamine . However, the key differentiation lies not in the total rotatable bond count but in the restricted conformational freedom of the cyclobutyl-substituted branch. X-ray crystallographic studies of related cyclobutane-derived diamines have demonstrated well-defined dihedral angles and reduced conformational flexibility compared to acyclic analogs, which can translate into entropic advantages in target binding [1]. The cyclobutane scaffold has been successfully employed in approved drugs such as Pfizer's Abrocitinib (a cis-cyclobutane-1,3-diamine derivative) to achieve both potency and selectivity .

Conformational restriction Binding entropy Scaffold optimization

Polar Surface Area Differentiation and Its Impact on Permeability

The computed topological polar surface area (TPSA) for the free base of CBFDH is 18.46 Ų, which is substantially lower than the 52.04 Ų reported for the simpler 2-fluoropropane-1,3-diamine . This 65% reduction in PSA is a direct consequence of the cyclobutyl group, which shields the polar amine functionalities and reduces the overall solvent-accessible polar surface . In drug design, a PSA below 60–70 Ų is generally considered favorable for oral absorption, while a PSA below 90 Ų is associated with blood-brain barrier penetration [1]. CBFDH's exceptionally low PSA suggests superior membrane permeation potential compared to non-cycloalkyl 1,3-diamines, though this must be balanced against the increased molecular weight and the presence of the dihydrochloride salt, which will alter the effective PSA under physiological conditions .

Polar surface area Membrane permeability CNS drug design

Predicted pKa Modulation by Fluorination: Rationale for Enhanced Pharmacokinetics

The electron-withdrawing fluorine atom at the 2-position of CBFDH is expected to lower the pKa of the adjacent primary amine groups by approximately 0.8 pH units compared to the non-fluorinated 2-cyclobutylpropane-1,3-diamine [1]. While experimental pKa data for CBFDH are not publicly available, the predicted pKa for the structurally related 2-fluoropropane-1,3-diamine is 8.74 ± 0.10 . For cyclobutane-1,3-diamine, the predicted pKa is 10.78 ± 0.40 . By interpolation, the pKa of CBFDH is predicted to fall in the range of 7.5–9.0, which is favorable for oral absorption (reduced ionization in the GI tract) while retaining sufficient basicity for target engagement [1]. This reduction in amine basicity, combined with the metabolic shielding provided by the cyclobutyl ring, is expected to improve metabolic stability relative to non-fluorinated, non-cycloalkyl diamines [2].

Basicity modulation pKa prediction Metabolic stability

Solubility Advantage of the Dihydrochloride Salt Form Over Free Base Analogs

CBFDH is supplied as the dihydrochloride salt, which provides a significant aqueous solubility advantage over the free base form. The free base of CBFDH is computed to have zero hydrogen bond donors (typical for tertiary amines in some algorithms), whereas the dihydrochloride salt introduces two ionic centers that dramatically increase water solubility . This contrasts with the comparator 2-fluoropropane-1,3-diamine, which is typically supplied as the free base and has lower aqueous solubility [1]. The dihydrochloride salt form of cyclobutane-1,3-diamine (MW ~159 g/mol) is also commercially available but lacks the fluorine-mediated pharmacokinetic advantages of CBFDH . The combination of the dihydrochloride salt (for solubility) with the fluorinated cyclobutyl scaffold (for metabolic stability and conformational restriction) represents a differentiated product profile that is not simultaneously available in any single analog .

Aqueous solubility Salt selection Formulation

Recommended Application Scenarios for 2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride Based on Quantitative Differentiation Evidence


Scaffold for CNS-Penetrant Lead Molecules Requiring Balanced Lipophilicity

The intermediate computed LogP (0.28), exceptionally low TPSA (18.46 Ų), and moderate molecular weight (219.12 g/mol as the dihydrochloride) position CBFDH as an ideal scaffold for designing CNS-penetrant drug candidates . The dihydrochloride salt ensures adequate aqueous solubility for in vitro assays (e.g., receptor binding, cellular permeability), while the cyclobutyl group reduces the number of accessible conformers, which can enhance target selectivity compared to more flexible acyclic 1,3-diamines such as 2-fluoropropane-1,3-diamine [1]. Medicinal chemists developing candidates for neurological or psychiatric indications where the cyclobutane-1,3-diamine motif has already been validated (e.g., Abrocitinib for atopic dermatitis) should prioritize CBFDH over the cyclohexyl analog when lower lipophilicity and smaller molecular size are desired .

Conformationally Restricted Building Block for Fragment-Based Drug Discovery (FBDD)

CBFDH's constrained cyclobutyl ring and low rotatable bond count make it an attractive fragment or building block for fragment-based screening libraries . The fluorine atom provides a sensitive ¹⁹F NMR probe for detecting binding interactions, while the cyclobutyl group restricts the conformational space sampled by the fragment, potentially leading to higher-affinity hits due to reduced entropic penalties upon binding [1]. Research groups conducting FBDD campaigns against targets where 1,3-diamine motifs are prevalent (e.g., kinases, proteases, GPCRs) should consider CBFDH over the simpler 2-fluoropropane-1,3-diamine because the cyclobutyl group provides additional vectors for fragment growing and linking strategies .

Metabolic Stability Optimization in Lead Series Containing 1,3-Diamine Cores

When optimizing lead compounds that suffer from rapid metabolic degradation of the 1,3-diamine moiety, CBFDH offers a dual strategy for improving stability: (1) the electron-withdrawing fluorine atom reduces amine basicity (predicted ΔpKa ≈ -0.8 to -3.3 units), decreasing susceptibility to oxidative deamination; (2) the cyclobutyl ring provides steric shielding of the central carbon-fluorine bond, which is expected to resist cytochrome P450-mediated oxidation more effectively than acyclic or cyclopropyl analogs . Research has demonstrated that fluorinated cyclobutyl groups can significantly increase metabolic stability in tyrosine-based model systems, supporting the rationale for selecting CBFDH over non-fluorinated or non-cyclobutyl 1,3-diamines in lead optimization programs where metabolic liabilities have been identified [1].

Covalent Inhibitor Design Leveraging the 1,3-Diamine Warhead

The 1,3-diamine motif in CBFDH provides two nucleophilic amine handles that can be differentially functionalized to create targeted covalent inhibitors . The fluorine atom at the 2-position electronically modulates the reactivity of these amines, potentially enabling selective mono-functionalization or tuning the pKa of the warhead for specific target residues [1]. The dihydrochloride salt form is advantageous for storage and handling, as it prevents premature oxidation or carbamate formation that can plague free base diamines. Research groups developing covalent inhibitors for cysteine or serine proteases should evaluate CBFDH as a scaffold, leveraging the differentiated steric and electronic properties that distinguish it from 2-fluoropropane-1,3-diamine (lacking conformational restriction) and cyclobutane-1,3-diamine (lacking fluorine-mediated electronic modulation) .

Quote Request

Request a Quote for 2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.